molecular formula C17H18N4O B12249256 1-(4-Methoxypyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

1-(4-Methoxypyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12249256
M. Wt: 294.35 g/mol
InChI Key: JSZRWMPQABZDSP-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

The synthesis of 1-(4-Methoxypyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-methoxypyrimidine with 4-phenylpiperidine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

1-(4-Methoxypyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and interference with cellular signaling pathways. These interactions result in the compound’s observed biological effects .

Comparison with Similar Compounds

1-(4-Methoxypyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile can be compared with other pyrimidine derivatives such as imatinib and rilpivirine. While imatinib is known for its use in treating leukemia by inhibiting tyrosine kinases, rilpivirine is an antiviral agent used in the treatment of HIV.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

1-(4-methoxypyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C17H18N4O/c1-22-15-7-10-19-16(20-15)21-11-8-17(13-18,9-12-21)14-5-3-2-4-6-14/h2-7,10H,8-9,11-12H2,1H3

InChI Key

JSZRWMPQABZDSP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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